(E)-5-(furan-2-ylmethylene)-3-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-2-thioxothiazolidin-4-one
Description
The compound (E)-5-(furan-2-ylmethylene)-3-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one core. Key structural features include:
- Furan-2-ylmethylene group: A conjugated unsaturated furan ring system that may participate in π-π interactions or hydrogen bonding.
Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-17-6-8-18(9-7-17)14(20)4-5-19-15(21)13(24-16(19)23)11-12-3-2-10-22-12/h2-3,10-11H,4-9H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEQHKSVLCXITO-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(furan-2-ylmethylene)-3-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The compound features a thiazolidinone core with a furan moiety and a piperazine substituent, which are critical for its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that thiazolidinone derivatives can significantly reduce cell viability. For instance, compounds related to thiazolidinones exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases. For example, a recent study demonstrated that thiazolidinones could inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains.
Findings
- Broad-Spectrum Activity : Similar thiazolidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar scaffold have demonstrated MIC values below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : Some derivatives have also been reported to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting their potential use in treating chronic infections where biofilm formation is a concern .
Antiviral Activity
The antiviral potential of thiazolidinone derivatives has been explored, particularly against HIV.
Research Insights
- Inhibition of HIV Replication : In silico studies suggest that compounds similar to this compound may interact with viral proteins crucial for replication . However, experimental results indicate that while some derivatives show promise, their toxicity limits their effectiveness in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives.
Key Observations
- Functional Groups : The presence of specific functional groups on the furan and piperazine moieties significantly influences the compound's activity. For example, modifications to the piperazine ring can enhance antibacterial efficacy while maintaining low cytotoxicity .
- Furan Moiety : The furan ring has been associated with enhanced bioactivity due to its ability to participate in π-stacking interactions with biological targets .
Scientific Research Applications
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry and other fields.
Molecular Formula and Weight
- Molecular Formula : C18H22ClN3O2
- Molecular Weight : 345.84 g/mol
Structural Characteristics
The compound features a pyrrolidine ring, a chloropyridine moiety, and a cyclopentyl group, which contribute to its unique chemical properties. The presence of these functional groups allows for diverse interactions with biological targets.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential drug candidate for treating neurological disorders and other diseases. Its structure allows it to interact with various biological targets, including enzymes and receptors.
Research indicates that (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone may exhibit significant biological activities:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
- Modulation of Receptor Activity : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various physiological processes.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary findings show that it may reduce inflammation in cellular models, supporting its application in inflammatory conditions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Neuroprotection | Protection against oxidative stress | |
| Anti-inflammatory | Reduction in inflammatory markers |
Synthetic Pathway Overview
| Step | Description |
|---|---|
| Pyrrolidine Formation | Cyclization of amines and carbonyls |
| Chloropyridine Introduction | Nucleophilic substitution with chloropyridine |
| Cyclopentyl Coupling | Final coupling with cyclopentyl group |
Comparison with Similar Compounds
Structural and Functional Analysis
Q & A
Q. Advanced Research Focus
- Target selection : Prioritize proteins with known thiazolidinone interactions (e.g., PPAR-γ or bacterial FabH) .
- Docking protocols : Use AutoDock Vina with flexible ligand/rigid receptor settings to simulate binding .
- Validation : Compare docking scores with experimental IC₅₀ values to refine force fields .
- Synthesis : Prioritize analogs with lower binding energy scores for synthesis and testing .
How can reaction yields be optimized during large-scale synthesis?
Q. Basic Research Focus
- Solvent optimization : Microwave-assisted synthesis in DMF reduces reaction time and improves yield .
- Catalyst screening : Test bases (e.g., DBU) or acids (e.g., p-TsOH) to accelerate key steps .
- Process monitoring : Use TLC or inline FTIR to track intermediate formation .
- DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and solvent ratios .
How do stereoisomers of this compound impact its biological activity?
Q. Advanced Research Focus
- Isomer separation : Chiral HPLC or crystallization isolates E and Z isomers .
- Bioactivity testing : Compare isomers in assays (e.g., E-isomers often show 10–100× higher activity due to planar geometry) .
- Structural analysis : X-ray data reveals isomer-specific hydrogen bonding with targets .
How is X-ray crystallography applied to resolve the compound’s structure?
Q. Basic Research Focus
- Crystal growth : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) .
- Data collection : Employ synchrotron radiation for high-resolution datasets .
- Refinement : SHELXL refines positional and thermal parameters, validating with R-factor (<5%) .
- Deposition : Submit data to the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
